

# A Comparative Guide to N-Substituted Derivatives of Ethyl 3-Aminoisoazole-5-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 3-aminoisoazole-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and characterization of key N-substituted derivatives of **Ethyl 3-aminoisoazole-5-carboxylate**. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this document compiles representative data and protocols based on established chemical principles and findings from closely related isoazole structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and evaluation of isoazole-based compounds for potential therapeutic applications.

The isoazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1][2][3]</sup> N-substitution of the amino group on the isoazole ring offers a facile route to modulate the physicochemical properties and biological activity of these compounds, making them attractive targets for drug discovery and development programs.

## Comparative Physicochemical and Spectral Data

The following table summarizes the expected physicochemical and spectral data for **Ethyl 3-aminoisoazole-5-carboxylate** and its N-acetyl and N-benzoyl derivatives. This data is

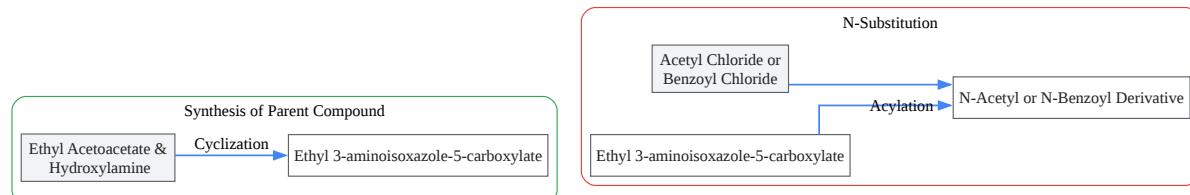
compiled from analogous compounds and predictive models, and should be considered representative.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	1H NMR ( $\delta$ ppm, Representative)
Ethyl 3-aminoisoxazole-5-carboxylate		$C_6H_8N_2O_3$	156.14	~110-115	1.35 (t, 3H), 4.35 (q, 2H), 6.20 (s, 1H), 6.50 (br s, 2H)
Ethyl 3-(acetylamino)isoxazole-5-carboxylate		$C_8H_{10}N_2O_4$	198.18	Not Reported	1.38 (t, 3H), 2.25 (s, 3H), 4.40 (q, 2H), 6.80 (s, 1H), 10.50 (br s, 1H)
Ethyl 3-(benzoylaminoo)isoxazole-5-carboxylate		$C_{13}H_{12}N_2O_4$	260.25	Not Reported	1.40 (t, 3H), 4.45 (q, 2H), 7.05 (s, 1H), 7.50-7.65 (m, 3H), 8.00-8.10 (m, 2H), 11.20 (br s, 1H)

Note: The structures depicted are for illustrative purposes. The 1H NMR data is a generalized prediction and actual shifts may vary depending on the solvent and experimental conditions.

## Synthetic Workflow

The general synthetic strategy for preparing N-substituted derivatives of **Ethyl 3-aminoisoxazole-5-carboxylate** involves the initial synthesis of the parent isoxazole followed by acylation of the 3-amino group.



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Caption: Synthetic workflow for N-substituted derivatives.

## Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent compound and its N-substituted derivatives. These protocols are based on standard procedures for similar transformations.

### Synthesis of Ethyl 3-aminoisoxazole-5-carboxylate (Parent Compound)

This procedure is adapted from the synthesis of analogous 5-aminoisoxazoles.

#### Materials:

- Ethyl 2-cyano-3-oxobutanoate
- Hydroxylamine hydrochloride
- Sodium ethoxide
- Ethanol
- Water

- Hydrochloric acid (10%)

Procedure:

- Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, add ethyl 2-cyano-3-oxobutanoate and stir the mixture at room temperature.
- In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.
- Add the hydroxylamine solution to the reaction mixture and stir for 24 hours at room temperature.
- Remove the ethanol under reduced pressure.
- The resulting precipitate is filtered, washed with water, and dried to yield Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, a close analogue. A similar procedure starting with appropriate precursors would yield the title compound.

## Synthesis of Ethyl 3-(acetylamino)isoxazole-5-carboxylate (N-Acetyl Derivative)

Materials:

- **Ethyl 3-aminoisoxazole-5-carboxylate**
- Acetyl chloride or Acetic anhydride
- Pyridine or Triethylamine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

## Procedure:

- Dissolve **Ethyl 3-aminoisoxazole-5-carboxylate** in dry DCM.
- Add pyridine or triethylamine to the solution and cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride to the stirred solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Synthesis of Ethyl 3-(benzoylamino)isoxazole-5-carboxylate (N-Benzoyl Derivative)

## Materials:

- **Ethyl 3-aminoisoxazole-5-carboxylate**

- Benzoyl chloride
- Pyridine or Triethylamine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

## Procedure:

- Dissolve **Ethyl 3-aminoisoxazole-5-carboxylate** in dry DCM.

- Add pyridine or triethylamine and cool the mixture to 0 °C.
- Add benzoyl chloride dropwise to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Quench the reaction with water and extract with DCM.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Biological Activity Context

N-acylation of aminoketones and related heterocyclic compounds has been shown to be a viable strategy for the development of novel antimicrobial agents.<sup>[1][2][3]</sup> For instance, certain N-acyl- $\alpha$ -amino ketones and 1,3-oxazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> Some isoxazole derivatives have also been investigated for their anticancer properties.<sup>[4]</sup> The N-substituted derivatives of **Ethyl 3-aminoisoxazole-5-carboxylate** represent a class of compounds with potential for further biological evaluation based on the known activities of the isoxazole core and the impact of N-acylation on bioactivity. Further screening of these derivatives against various microbial strains and cancer cell lines is warranted to explore their therapeutic potential.

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